Nicotinaldehyde semicarbazone
Description
Significance of Semicarbazones in Medicinal and Bioinorganic Chemistry
Semicarbazones are a class of organic compounds that have garnered considerable attention in medicinal and bioinorganic chemistry. pnrjournal.comcore.ac.uk They are Schiff base compounds formed through the condensation reaction of semicarbazide (B1199961) with suitable aldehydes or ketones. pnrjournal.comcore.ac.uk The significance of semicarbazones stems from their versatile structural features and their ability to coordinate with metal ions, which often enhances their biological activity. core.ac.ukajmhr.com
The key features that underscore the importance of semicarbazones include:
Broad-Spectrum Biological Activity: Research has demonstrated that semicarbazones and their derivatives possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticonvulsant, antimalarial, and anticancer activities. ontosight.airesearchgate.netnumberanalytics.com
Chelating Properties: Semicarbazones are effective chelating agents that can bind to various transition metals through nitrogen and oxygen donor atoms. pnrjournal.comcore.ac.uk This coordination ability is often linked to their mechanism of action, as the resulting metal complexes can exhibit bioactivities not present in the free ligand. pnrjournal.comajmhr.com The formation of these stable complexes can modify properties like lipophilicity, which influences the compound's ability to enter cells. ajmhr.comsathyabama.ac.in
Structural Versatility: The basic semicarbazone structure, [∼CH=NH-(C=O)-NH2], can be easily modified by using different aldehydes and ketones, allowing for the synthesis of a large library of derivatives with diverse electronic and steric properties. researchgate.net This adaptability makes them valuable pharmacophores in the quest for new therapeutic agents. researchgate.net
Role in Bioinorganic Chemistry: In bioinorganic chemistry, semicarbazone metal complexes are studied as models for biologically important species and for their potential to interact with biomolecules. ajmhr.com The introduction of metal ions into a biological system via ligands like semicarbazones is a key area of research for disease treatment. ajmhr.com These complexes play a role in processes such as enzyme activation and the transport of active substances across membranes. asianpubs.org
The table below summarizes the diverse biological activities reported for the semicarbazone class of compounds.
| Biological Activity | Description | References |
| Antimicrobial | Effective against various bacterial and fungal strains. | pnrjournal.comontosight.ai |
| Antiviral | Show activity against viral infections. | ajmhr.comontosight.ai |
| Anticancer | Inhibit the growth of cancer cells and can induce apoptosis. | ontosight.airesearchgate.net |
| Anticonvulsant | Exhibit properties that can help control seizures. | researchgate.netijnrd.org |
| Antimalarial | Show potential in combating malaria. | pnrjournal.comresearchgate.net |
Rationale for Investigating Nicotinaldehyde Semicarbazone
The specific focus on this compound is driven by several scientific considerations. The "nicotinaldehyde" portion of the molecule, also known as pyridine-3-carboxaldehyde, provides a pyridine (B92270) ring, a common structural motif in many biologically active compounds. The position of the functional group on this ring is critical to its biological function.
The rationale for its investigation includes:
Isomeric Specificity: Studies on related compounds, such as the thiosemicarbazone derivatives of pyridine aldehydes, have shown that the biological activity is highly dependent on the isomer. For instance, pyridine-2-carboxaldehyde thiosemicarbazone showed significant antileukemic activity, while the isomeric nicotinaldehyde (pyridine-3) and isonicotinaldehyde (pyridine-4) thiosemicarbazones were observed to be inactive against the same leukemia cell lines. scispace.com This highlights the importance of the substitution pattern on the pyridine ring and provides a strong impetus to investigate each isomer, including this compound, for its unique biological profile.
Potential as an Enzyme Inhibitor: The parent aldehyde, nicotinaldehyde, is recognized as an inhibitor of α-amylase, a key enzyme in carbohydrate digestion. researchgate.net This suggests that derivatives like the semicarbazone may retain or exhibit modified inhibitory activities, making them interesting candidates for metabolic disorder research.
Antitumor and Antiviral Potential: There is a general interest in semicarbazones for their potential antitumor and antiviral activities, which serves as a foundational reason to synthesize and screen novel derivatives like this compound. guidechem.com The combination of the pyridine moiety and the semicarbazone pharmacophore creates a molecule with potential for diverse biological interactions.
Overview of Current Research Landscape and Gaps
The current research on this compound is still developing. While its synthesis is straightforward, the body of literature dedicated specifically to its biological activities is not as extensive as that for its thiosemicarbazone counterpart or other semicarbazone derivatives.
Research has touched upon the synthesis and characterization of derivatives. For example, a study detailed the synthesis of 6-Amino-2-bromo-4-hydroxythis compound as part of creating a library of substituted pyridine compounds. thieme-connect.com This work provides characterization data for a specific derivative, as shown in the table below.
Characterization Data for 6-Amino-2-bromo-4-hydroxythis compound thieme-connect.com
| Property | Value |
|---|---|
| Melting Point | 251 ˚C (from MeOH) |
| 1H NMR (δ, ppm) | 5.86 (s, 1 H), 6.30 (s, 2 H), 6.62 (s, 2 H), 8.21 (s, 1 H), 10.34 (s, 1 H), 11.73 (br s, 1 H) |
| 13C NMR (δ, ppm) | 93.3, 109.1, 140.2, 143.5, 158.2, 159.4, 165.6 |
A significant gap in the current research landscape is the lack of comprehensive studies on the biological activities of the parent this compound molecule and its metal complexes. While the broader class of semicarbazones is known for a wide range of bioactivities, detailed investigations into the specific antibacterial, antifungal, antiviral, or anticancer efficacy of this particular compound are limited. Furthermore, there is a need for in-depth studies on its coordination chemistry with various biologically relevant metal ions and a subsequent evaluation of the resulting complexes' therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(pyridin-3-ylmethylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOXNAZTHRZSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256563 | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13370-80-4 | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13370-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nicotinaldehyde Semicarbazone and Its Analogs
Precursor Synthesis: Nicotinaldehyde Preparation
The primary precursor for nicotinaldehyde semicarbazone is nicotinaldehyde (also known as 3-pyridinecarboxaldehyde). Its synthesis is a critical first step, with various methods developed to produce this key intermediate.
Catalytic Hydrogenation of 3-Cyanopyridine (B1664610)
A significant and patented method for producing nicotinaldehyde involves the catalytic hydrogenation of 3-cyanopyridine. google.comgoogle.comwipo.int This process is favored for its efficiency and applicability on an industrial scale. The reaction is typically carried out in the presence of a Raney-nickel catalyst. google.comgoogle.com
Key parameters for this process have been defined to optimize the yield of nicotinaldehyde. google.comgoogleapis.com
Table 1: Reaction Conditions for Catalytic Hydrogenation of 3-Cyanopyridine
| Parameter | Condition | Source(s) |
| Catalyst | Raney-nickel | google.comgoogle.comgoogleapis.com |
| Catalyst Amount | 2-10% by weight relative to 3-cyanopyridine | google.comgoogleapis.com |
| Solvent | Aqueous carboxylic acid (e.g., acetic acid) | google.comgoogleapis.com |
| pH | 3.5 - 7 | googleapis.com |
| Temperature | 10 - 40 °C | google.comgoogleapis.com |
| Hydrogen Pressure | 0.2 - 5 bar | google.comgoogleapis.com |
Other Synthetic Routes to the Nicotinyl Moiety
Beyond the direct hydrogenation of 3-cyanopyridine, other synthetic strategies exist for creating the nicotinaldehyde framework or its substituted analogs. These methods often start from different pyridine (B92270) derivatives.
Oxidation of 3-Methylpyridine (B133936): An industrial route to nicotinic acid, a related compound, involves the oxidative ammonolysis of 3-methylpyridine (3-picoline) to form 3-cyanopyridine, which can then be hydrolyzed. mdpi.com This highlights the central role of 3-cyanopyridine as a precursor. 3-methylpyridine itself can be sourced from the reaction of acrolein with ammonia. mdpi.com
Synthesis of Chloro-analogs: Methods have been developed for halogenated nicotinaldehyde derivatives. For instance, 2-chloro nicotinaldehyde can be synthesized from 2-chloronicotinic acid via a two-step process involving reduction followed by oxidation. patsnap.comgoogle.com Similarly, 4-amino-2-chloronicotinaldehyde (B1439368) is prepared starting from 2-chloro-4-fluoropyridine. google.com
Functionalization of Pre-existing Rings: Advanced synthetic pathways, such as the Suzuki–Miyaura cross-coupling reaction, can be employed to create highly substituted pyridine aldehydes. This has been demonstrated with 5-bromo-2-tosyloxynicotinaldehyde to produce various polysubstituted pyridines. researchgate.net
Semicarbazone Formation: Condensation Reactions
The formation of this compound from its aldehyde precursor is a classic condensation reaction. pharmatutor.orgwikipedia.org This type of reaction is widely used for the characterization and purification of aldehydes and ketones due to the crystalline and stable nature of the resulting semicarbazone products. wikipedia.orgresearchgate.net
Traditional Acid- or Base-Catalyzed Condensation
The most common method for synthesizing semicarbazones is the reaction of an aldehyde or ketone with semicarbazide (B1199961), typically in the presence of an acid or a base as a catalyst. researchgate.nethakon-art.com The reaction involves mixing nicotinaldehyde with semicarbazide, often using semicarbazide hydrochloride and a base like sodium acetate (B1210297) to generate the free semicarbazide in situ. google.com The condensation results in the formation of a C=N double bond, characteristic of an imine derivative, and the elimination of a water molecule. wikipedia.orgyoutube.com
The general reaction is as follows:
RCHO + H₂NNHC(=O)NH₂ → RCH=NNHC(=O)NH₂ + H₂O wikipedia.org
In this reaction, RCHO represents nicotinaldehyde.
Mechanistic Considerations of Semicarbazone Formation
The mechanism for semicarbazone formation is analogous to that of other imine formations and is dependent on the pH of the reaction medium. pharmatutor.orgquimicaorganica.org The process is a nucleophilic addition followed by dehydration.
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal amino group (-NH₂) of the semicarbazide molecule on the electrophilic carbonyl carbon of the nicotinaldehyde. The nitrogen atom in the semicarbazide acts as the nucleophile.
Intermediate Formation: This attack forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable semicarbazone product with a carbon-nitrogen double bond (C=N). wikipedia.org
The reaction can be catalyzed by either acid or base:
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile (semicarbazide).
Base Catalysis: A weak base can facilitate the deprotonation of the attacking nucleophile, increasing its nucleophilicity. wikipedia.org A careful choice of base is necessary to avoid the self-condensation of the aldehyde. wikipedia.org
Environmentally Conscious Synthetic Approaches
Recognizing the drawbacks of traditional synthetic methods, which often involve toxic solvents, high temperatures, and long reaction times, significant research has been directed toward developing "green" alternatives for semicarbazone synthesis. geneseo.edu
These modern approaches prioritize environmental friendliness, efficiency, and safety.
Green Solvents: Research has demonstrated the use of environmentally benign solvents like ethyl lactate (B86563) and dimethyl isosorbide. geneseo.edugeneseo.edu In these solvents, the synthesis of semicarbazones can achieve quantitative yields within minutes at room temperature, offering a significant improvement over older methods. geneseo.edu
Catalyst-Free Conditions: An eco-friendly protocol has been developed for the synthesis of semicarbazones at ambient temperature without the need for any catalyst. hakon-art.com This approach simplifies the process and reduces chemical waste.
Solvent-Free Synthesis (Mechanochemistry): A particularly innovative and environmentally benign method involves the use of ball-milling. researchgate.net This mechanochemical technique allows for the solid-state reaction of an aldehyde or ketone with semicarbazide hydrochloride simply by milling the reactants together. researchgate.net This method is fast, quantitative, waste-free, and does not require any catalyst or solvent. researchgate.net
Table 2: Comparison of Environmentally Conscious Synthetic Approaches
| Approach | Catalyst/Solvent | Key Advantages | Source(s) |
| Green Solvents | Ethyl lactate, Dimethyl isosorbide | Room temperature, rapid reaction, quantitative yields, non-toxic solvents | geneseo.edugeneseo.edu |
| Catalyst-Free | Ambient temperature, no catalyst | Reduced chemical waste, simplified procedure | hakon-art.com |
| Mechanochemistry | Solvent-free (Ball-milling) | No solvent or catalyst, fast, quantitative, waste-free | researchgate.net |
Solvent-Free Methods (e.g., Ball-Milling)
In recent years, mechanochemistry, particularly ball-milling, has emerged as a powerful, environmentally benign alternative to traditional solvent-based synthesis. researchgate.net This solvent-free approach offers numerous advantages, including reduced reaction times, high yields, and minimized waste generation. The synthesis of semicarbazones, including those derived from heterocyclic aldehydes like nicotinaldehyde, can be efficiently achieved through this method.
The general procedure involves the grinding of a stoichiometric mixture of the aldehyde (nicotinaldehyde) and semicarbazide hydrochloride in a ball mill. researchgate.net The mechanical energy supplied during the milling process facilitates the reaction between the solid reactants, leading to the formation of the corresponding semicarbazone. This method obviates the need for potentially toxic solvents and often proceeds to completion without the requirement of a catalyst. google.com Research on the solvent-free synthesis of various semicarbazones has demonstrated the efficiency of this technique. researchgate.netresearchgate.netasianpubs.org
Table 1: Comparison of Synthetic Methods for Semicarbazones
| Method | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |
| Ball-Milling | p-Chlorobenzaldehyde | Stoichiometric semicarbazide HCl, room temperature, 45 min | Quantitative | researchgate.net |
| Conventional | Pyridine-4-carbaldehyde | Semicarbazide HCl, reflux in ethanol | - | researchgate.net |
| Green Synthesis | Pyridine carboxaldehyde | Semicarbazide HCl, sodium acetate, reflux in water | 89 | rasayanjournal.co.in |
Green Chemistry Principles in Reaction Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. rasayanjournal.co.in Beyond solvent-free methods, other green approaches have been successfully applied to the synthesis of semicarbazones. These include the use of water as a solvent and microwave-assisted synthesis.
A reported green synthesis of pyridine carboxaldehyde semicarbazone involves refluxing the reactants in water with sodium acetate, resulting in a high yield of the product. rasayanjournal.co.in This method avoids the use of volatile organic solvents, making it a safer and more sustainable option. Microwave irradiation has also been shown to accelerate the synthesis of semicarbazones, often leading to shorter reaction times and improved yields compared to conventional heating methods. cem.com These green chemistry approaches are highly applicable to the synthesis of this compound, offering efficient and environmentally responsible pathways to this important scaffold.
Derivatization Strategies for Structural Diversification
The biological activity of a compound is intrinsically linked to its chemical structure. Therefore, the derivatization of the this compound scaffold is a key strategy for exploring and optimizing its therapeutic potential. This involves the introduction of various substituents to probe structure-activity relationships (SAR) and the creation of hybrid molecules that combine the features of this compound with other pharmacophores.
Introduction of Substituents for Structure-Activity Relationship Studies
Systematic modification of the this compound structure allows for the investigation of how different chemical groups influence its biological activity. These modifications can be made at several positions, including the pyridine ring, the azomethine carbon, and the semicarbazide moiety. The insights gained from these studies are crucial for the rational design of more potent and selective analogs.
For instance, the introduction of various substituents on the aromatic ring of related semicarbazone derivatives has been shown to significantly impact their biological activities. researchgate.net Studies on other heterocyclic semicarbazones have demonstrated that the nature and position of substituents can modulate properties such as anticonvulsant and antimicrobial activity. science.govnih.gov While specific SAR studies on this compound are not extensively documented in the reviewed literature, the principles derived from analogous series are directly applicable.
Table 2: Examples of Semicarbazone Derivatives and Their Reported Activities
| Parent Aldehyde | Substituent on Semicarbazide | Reported Biological Activity | Reference |
| Substituted Acetophenones | 4-(3-Chlorophenyl) | Anticonvulsant | researchgate.net |
| Diaryl ketones/Acetophenones | N-hydroxy | Antibacterial | brieflands.com |
| Pyridine carboxaldehydes | Unsubstituted | Urease inhibition | mdpi.com |
Preparation of Hybrid Molecules
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. researchgate.nettandfonline.com The this compound scaffold can be incorporated into hybrid structures to target multiple biological pathways or to improve pharmacokinetic properties.
The semicarbazone moiety is a versatile linker and has been used to create hybrid molecules with various heterocyclic systems. For example, semicarbazones have been hybridized with isatin (B1672199) and quinazolinone moieties to generate compounds with significant anticonvulsant activity. researchgate.net Similarly, betulin (B1666924) derivatives containing semicarbazone moieties have been synthesized and evaluated for their cytotoxic activities. nih.gov These examples highlight the potential of using this compound as a building block for the construction of novel hybrid molecules with diverse therapeutic applications. The synthesis of such hybrids typically involves the condensation of a functionalized nicotinaldehyde or a modified semicarbazide with the other pharmacophoric unit. tandfonline.com
Coordination Chemistry of Nicotinaldehyde Semicarbazone As a Ligand
Ligand Characterization and Donor Atom Identification
Nicotinaldehyde semicarbazone acts as a chelating agent, binding to metal ions through specific donor atoms. The primary coordination sites involve the azomethine nitrogen and the carbonyl oxygen.
Azomethine Nitrogen Coordination
The nitrogen atom of the azomethine group (-CH=N-) is a primary site for coordination to metal ions. science.govresearchgate.netresearchgate.net Spectroscopic data, particularly IR and NMR, consistently show a shift in the characteristic bands of this group upon complexation, indicating the involvement of the azomethine nitrogen in the coordination sphere. researchgate.netrevistabionatura.com This coordination is a common feature observed across a wide array of transition metal complexes with semicarbazone ligands. revistabionatura.comnanoient.org
Carbonyl Oxygen Coordination
The oxygen atom of the carbonyl group (C=O) in the semicarbazide (B1199961) moiety also serves as a crucial donor site. science.govresearchgate.net Evidence from infrared spectroscopy, such as a shift in the ν(C=O) stretching frequency, confirms the participation of the carbonyl oxygen in bonding with the metal center. researchgate.netrevistabionatura.com This interaction contributes to the formation of stable chelate rings.
Denticity and Chelating Ability
This compound typically functions as a bidentate or tridentate ligand. researchgate.netresearchgate.net In its most common bidentate mode, it coordinates through the azomethine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring. science.govnanoient.org When the pyridyl nitrogen also participates in coordination, the ligand exhibits tridentate behavior. science.govresearchgate.net This versatile chelating ability allows for the formation of stable complexes with various metal ions. researchgate.netresearchgate.net
Formation and Stoichiometry of Metal Complexes
This compound forms stable complexes with a wide array of transition metals. The stoichiometry of these complexes is influenced by the oxidation state of the metal, the reaction conditions, and the molar ratio of the reactants.
Complexation with Transition Metals
This compound has been shown to form complexes with numerous transition metals, including but not limited to:
Copper (II): Forms well-defined complexes, often with a square planar or distorted octahedral geometry. science.govresearchgate.net Studies have reported the synthesis and characterization of various Cu(II) complexes. nih.govmdpi.comnih.gov
Nickel (II): Readily forms complexes with this compound, typically exhibiting octahedral or square planar geometries. science.govresearchgate.netnih.gov Several studies have focused on the synthesis and spectral analysis of Ni(II) complexes. nih.govijsdr.orgresearchgate.net
Cobalt (II): Forms stable complexes, and their magnetic and spectral properties have been investigated to determine their structure. science.govresearchgate.netresearchgate.net The interaction of Co(II) with nicotinaldehyde thiosemicarbazone, a related ligand, has been studied in solution. researchgate.net
Chromium (III): Forms complexes where it is typically in a +3 oxidation state, leading to octahedral geometries. revistabionatura.com
Manganese (II): The complexation with Mn(II) has been a subject of study, with research exploring the stability constants and stoichiometry of the resulting complexes. researchgate.netresearchgate.netijpsr.com
Zinc (II): Forms diamagnetic complexes, which are useful for comparative spectroscopic studies. science.govacs.orgnih.gov The coordination chemistry of Zn(II) with similar semicarbazone ligands has been extensively reported. mdpi.comnih.gov
Cadmium (II): Forms complexes with this compound, and their structural properties have been investigated. revistabionatura.comacs.org
Palladium (II): The interaction of Pd(II) with this compound and its derivatives has been explored for applications such as spectrophotometric determination. researchgate.netresearchgate.netnih.gov
Ruthenium (II): The coordination chemistry of ruthenium with semicarbazone ligands has been investigated, revealing different coordination modes. nih.gov
Iron (II): Iron(II) complexes with related pyridine-substituted thiosemicarbazone ligands have been studied for their catalytic activity. rsc.org
Molybdenum (V): While less common, the potential for complexation with higher oxidation state metals like Mo(V) exists, though specific studies on this compound are less prevalent.
The formation of these complexes is typically achieved by reacting a salt of the respective metal with the ligand in a suitable solvent. The resulting complexes can then be characterized by various analytical techniques to elucidate their structure and properties.
Table 1: Investigated Transition Metal Complexes with this compound and Related Ligands
| Metal Ion | Oxidation State | Coordination Geometry | Key Research Focus |
|---|---|---|---|
| Copper(II) | +2 | Square planar, Distorted octahedral | Synthesis, Characterization, Biological Activity science.govresearchgate.netnih.govmdpi.comnih.gov |
| Nickel(II) | +2 | Octahedral, Square planar | Synthesis, Spectral Analysis science.govresearchgate.netnih.govnih.govijsdr.orgresearchgate.net |
| Cobalt(II) | +2 | Octahedral | Magnetic and Spectral Properties, Solution Equilibria science.govresearchgate.netresearchgate.netresearchgate.net |
| Chromium(III) | +3 | Octahedral | Synthesis and Structural Characterization revistabionatura.com |
| Manganese(II) | +2 | Octahedral | Stability Constants, Stoichiometry researchgate.netresearchgate.netijpsr.com |
| Zinc(II) | +2 | Tetrahedral, Octahedral | Spectroscopic Studies, Structural Characterization science.govmdpi.comnih.govacs.orgnih.gov |
| Cadmium(II) | +2 | --- | Synthesis and Structural Properties revistabionatura.comacs.org |
| Palladium(II) | +2 | Square planar | Spectrophotometric Applications, Synthesis researchgate.netresearchgate.netnih.gov |
| Ruthenium(II) | +2 | Octahedral | Coordination Modes nih.gov |
| Iron(II) | +2 | Octahedral | Catalytic Activity rsc.org |
Ligand-to-Metal Ratio Effects
The stoichiometry, or the ligand-to-metal ratio, employed during the synthesis of metal complexes with this compound and related ligands plays a critical role in determining the structure and composition of the final product. Varying this ratio can lead to the formation of distinct complex species in solution and in the solid state.
Research on analogous thiosemicarbazone and semicarbazone systems demonstrates that different metal-to-ligand species can be formed. For instance, studies on the complexation of Mn(II) and Ni(II) with a similar ligand, nicotinaldehyde thiosemicarbazone, identified the formation of various species depending on the molar ratio. wgu.edu.etresearchgate.net When a 1:1 metal-to-ligand ratio is used, the predominant species formed is the simple mono-ligand complex (ML) and its protonated form (MLH). wgu.edu.ethueuni.edu.vn However, when the ligand is in excess, leading to a 1:2 ratio, bis-ligand complexes (ML₂) and their corresponding protonated versions (ML₂H and ML₂H₂) become the dominant species in solution. wgu.edu.ethueuni.edu.vn
Similarly, the synthesis of mixed ligand complexes often involves a precise 1:1:1 molar ratio of the metal ion and two different ligands to achieve the desired heteroleptic complex. asianpubs.org In other cases, a 2:1 ligand-to-metal ratio is intentionally used to produce bis-ligand complexes, where two deprotonated ligand molecules coordinate to a single metal center. mdpi.com The isolation of complexes with a 1:1 metal-to-ligand mole ratio is also common, particularly when the reaction conditions are controlled to favor this stoichiometry, regardless of the initial reactant ratio used. researchgate.net This control over the final product underscores the significant effect of the ligand-to-metal ratio on the coordination chemistry of semicarbazone-based ligands.
Structural Elucidation of Metal Complexes
The characterization of metal complexes of this compound is essential to understand their chemical properties. Techniques such as single-crystal X-ray diffraction, along with various spectroscopic methods, are employed to elucidate the coordination environment around the central metal ion. mdpi.comias.ac.in
Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
Transition metal complexes are known to adopt a variety of coordination geometries, with the most common being octahedral, tetrahedral, and square planar. libretexts.orgsavemyexams.com The specific geometry is influenced by the coordination number of the central metal ion, the nature of the ligand, and the metal's d-electron configuration. uni-siegen.delibretexts.org
Octahedral Geometry: This is a very common geometry for complexes with a coordination number of six. libretexts.orgsavemyexams.com The six donor atoms from the ligands are arranged at the corners of an octahedron around the metal ion, with bond angles of 90° between adjacent ligands. libretexts.orgsavemyexams.com Metal complexes of semicarbazones frequently exhibit octahedral or distorted octahedral geometries. asianpubs.orgrevistabionatura.com For instance, some Co(II) complexes adopt an octahedral arrangement, and Cr(III) complexes with similar ligands have been reported to have a distorted octahedral geometry. asianpubs.orgrevistabionatura.com In these structures, the semicarbazone ligand can act as a bidentate or tridentate ligand, with other co-ligands or solvent molecules occupying the remaining coordination sites to complete the octahedral sphere. pnrjournal.comias.ac.in
Square Planar Geometry: Typically observed for transition metal complexes with a d⁸ electron configuration (like Pd(II), Pt(II), and Ni(II)) and a coordination number of four. libretexts.orgrroij.com In this arrangement, the central metal ion is surrounded by four ligands that form the corners of a square in the same plane, with 90° bond angles. savemyexams.com Copper(II) complexes with semicarbazone-based ligands have been found to adopt a distorted square planar geometry. revistabionatura.com
Tetrahedral Geometry: This geometry is also associated with a coordination number of four. savemyexams.comlibretexts.org The four ligands are positioned at the vertices of a tetrahedron around the central metal ion, resulting in bond angles of 109.5°. savemyexams.com Tetrahedral arrangements are common for complexes where the metal has a d⁰ or d¹⁰ electron configuration, but are also seen with other configurations. libretexts.org Several complexes of Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) with semicarbazone-type ligands have been reported to possess a tetrahedral geometry. pnrjournal.comrevistabionatura.comrroij.com
Table 1: Common Geometries of Semicarbazone Complexes
| Coordination Geometry | Coordination Number | Typical Bond Angles | Example Metal Ions in Semicarbazone Complexes |
|---|---|---|---|
| Octahedral | 6 | 90° | Cr(III), Co(II), Fe(III) asianpubs.orgrevistabionatura.com |
| Square Planar | 4 | 90° | Cu(II), Pd(II), Pt(II) revistabionatura.comrroij.com |
| Tetrahedral | 4 | 109.5° | Mn(II), Co(II), Ni(II), Zn(II) pnrjournal.comrevistabionatura.com |
Distortion and Isomerism in Coordination Sphere
The actual structures of coordination compounds often deviate from idealized geometries. These deviations, or distortions, and the existence of isomers add complexity and richness to the coordination chemistry of this compound.
Distortion: Distortions from perfect octahedral, tetrahedral, or square planar symmetry are common in metal complexes. nih.govionicviper.org These distortions can arise from a variety of factors, including the steric constraints imposed by bulky ligands, the electronic effects of the metal ion (like the Jahn-Teller effect), and the bite angle of chelating ligands. uni-siegen.denih.gov For example, the coordination sphere around a metal in a semicarbazone complex is often described as a "distorted" octahedron or a "distorted" square planar arrangement. mdpi.comrevistabionatura.com In some dimeric copper(II) complexes, the coordination polyhedron of the copper atom is described as an asymmetrically extended tetragonal bipyramid, a clear distortion from a regular octahedron. researchgate.net
Isomerism: Isomerism is the phenomenon where two or more compounds have the same chemical formula but different arrangements of atoms. In coordination chemistry, two main types are constitutional isomerism and stereoisomerism.
Constitutional Isomerism: This includes coordination isomerism, where ligands are exchanged between the cationic and anionic parts of a complex salt, and linkage isomerism, where an ambidentate ligand binds to the metal through different donor atoms. libretexts.orgyoutube.com Another relevant type is hydrate (B1144303) isomerism, where a water molecule can be either a coordinated ligand in the first coordination sphere or a free molecule in the crystal lattice (second coordination sphere). libretexts.org For example, a complex formulated as [Cr(H₂O)₆]Cl₃ has isomers like [Cr(H₂O)₅Cl]Cl₂·H₂O. libretexts.org
Stereoisomerism: This involves isomers with the same connectivity but different spatial arrangements. A common type in octahedral complexes is fac-mer isomerism. libretexts.org For a complex with the general formula MA₃B₃, the three 'A' ligands can occupy one face of the octahedron (a facial or fac isomer) or they can be arranged in a plane that bisects the octahedron (a meridional or mer isomer). libretexts.org
Solution-Phase Complexation Equilibria
The behavior of this compound and its metal complexes in solution is governed by a series of equilibria, including protonation of the ligand and the formation of metal complexes. The extent of these reactions is quantified by protonation and stability constants.
Protonation Constants
This compound, like other Schiff bases containing basic nitrogen atoms, can accept protons in acidic solutions. The tendency of the ligand to be protonated is described by its protonation constants (Kᵃ). These constants are crucial for understanding which species of the ligand exists at a given pH, which in turn affects its coordination behavior.
Stability Constants of Metal Complexes
The stability of a metal complex in solution refers to the degree of formation of the complex from its constituent metal ion and ligand(s). This is quantitatively expressed by the stability constant (also known as the formation constant), β. core.ac.uk A higher stability constant indicates a stronger metal-ligand interaction and a greater proportion of the metal ion existing in the complexed form. core.ac.uk
Table 2: Illustrative Stability Constants (log β) for Metal Complexes with a Related Thiosemicarbazone Ligand
| Metal Ion | log β for ML | log β for ML₂ | Reference |
|---|---|---|---|
| Mn(II) | 7.57 (average) | - | hueuni.edu.vn |
| Ni(II) | 9.08 (average) | - | hueuni.edu.vn |
| Cu(II) | 11.68 (average) | - | hueuni.edu.vn |
| Zn(II) | 8.08 (average) | - | hueuni.edu.vn |
Table of Compounds
Influence of pH on Complex Formation
The formation of metal complexes with this compound is significantly influenced by the pH of the reaction medium. The ligand can exist in keto and enol tautomeric forms. The hydrogen atom of the amide group (-CONH₂) can be removed under basic conditions, allowing the ligand to coordinate as a monoanionic species. This deprotonation is a pH-dependent equilibrium.
In acidic or neutral solutions, the ligand typically exists in its neutral keto form. However, to form stable chelate complexes, particularly those involving the oxygen atom, deprotonation is often required. The adjustment of pH to basic conditions (typically pH 7.5–9) facilitates the deprotonation of the amide proton, converting the ligand into its anionic form. semanticscholar.orgrevistabionatura.com This process enhances the ligand's nucleophilicity and its ability to form stable coordination bonds with metal cations.
The general principle can be illustrated by the behavior of analogous ligands like nicotinaldehyde thiosemicarbazone, where protonation constants and metal complex stability have been determined through pH-potentiometric titrations. researchgate.net Such studies reveal that the ligand's coordination is directly tied to its protonation state, which is controlled by the solution's pH. researchgate.net At lower pH, the ligand is protonated and less likely to form a stable complex. As the pH increases, deprotonation occurs, leading to the formation of the metal complex. If the pH is decreased again, the complex may decompose as the ligand becomes protonated.
The stability of the resulting metal complexes is therefore highly dependent on maintaining an appropriate pH range. This pH-dependent behavior is a critical parameter in the synthesis of this compound complexes, allowing for selective isolation of specific complex species.
Table 1: pH Influence on Semicarbazone Ligand Coordination
| pH Range | Dominant Ligand Form | Coordination Behavior |
|---|---|---|
| Acidic (pH < 6) | Protonated / Neutral Keto Form | Weak or no coordination; ligand may be protonated. |
| Neutral to Mildly Basic (pH 7-8) | Equilibrium between Neutral and Anionic Forms | Onset of complex formation, often requires heating. semanticscholar.org |
Supramolecular Coordination Assemblies
The metal complexes of this compound are excellent building blocks for constructing higher-order supramolecular assemblies. These extended structures are not formed by covalent bonds but by weaker, non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.com The specific architecture of these assemblies is dictated by the geometry of the metal complex, the nature of the metal ion, and the presence of counter-ions or solvent molecules.
Hydrogen bonds are a dominant force in the formation of these supramolecular structures. The semicarbazone moiety itself contains hydrogen bond donors (the N-H group) and acceptors (the C=O group). When complexed, additional opportunities for hydrogen bonding arise from coordinated solvent molecules (e.g., water) or counter-anions. rsc.orgias.ac.in These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. rsc.org
The resulting supramolecular structures can feature cavities or channels, potentially allowing for the inclusion of guest molecules, leading to host-guest systems. rsc.org The rational design of these assemblies by modifying the ligand or reaction conditions is a key area of interest in crystal engineering and materials science.
Table 2: Key Interactions in Supramolecular Assemblies of Semicarbazone Complexes
| Interaction Type | Participating Groups | Resulting Structure |
|---|---|---|
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Coordinated H₂O, Anions | Chains, Sheets, 3D Networks rsc.orgias.ac.in |
| π–π Stacking | Pyridine (B92270) Rings | Stacked columns, Herringbone patterns ias.ac.in |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotinaldehyde |
| Semicarbazide |
| Nicotinaldehyde thiosemicarbazone |
| 2-acetylpyridine semicarbazone |
| 2-Hydroxy-3-methoxybenzaldehyde semicarbazone |
| Potassium hydroxide |
| Sodium hydroxide |
| Cobalt(II) |
| Zinc(II) |
Advanced Characterization Techniques and Spectroscopic Analysis
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in nicotinaldehyde semicarbazone. The infrared spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key vibrational frequencies observed in the FT-IR spectrum of this compound and related semicarbazone derivatives are summarized in the table below. These frequencies provide evidence for the presence of the pyridine (B92270) ring, the semicarbazone moiety, and their constituent bonds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H (Amine) | Stretching | ~3400-3200 | researchgate.net |
| C-H (Aromatic) | Stretching | ~3100-3000 | dss.go.th |
| C=O (Amide I) | Stretching | ~1680 | researchgate.net |
| C=N (Imine) | Stretching | ~1600-1570 | acs.org |
| N-H (Amide II) | Bending | ~1589 | acs.org |
| C=C (Pyridine Ring) | Stretching | ~1550-1400 | dss.go.th |
| C-N | Stretching | ~1319-1307 | dss.go.th |
Note: The exact positions of the peaks can vary depending on the specific experimental conditions and the physical state of the sample.
The presence of a band in the region of 1307–1319 cm⁻¹ may be attributed to the N-alkyl group. dss.go.th The formation of semicarbazones can be confirmed by the absence of certain bands, such as the scissoring vibration of the NH₂ group around 1589 cm⁻¹, and the appearance of a C-H stretching vibration at approximately 2860 cm⁻¹. acs.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided context, related compounds like 3-Pyridinecarboxaldehyde show characteristic Raman signals. chemicalbook.com The analysis of Raman spectra for this compound would be expected to reveal vibrations associated with the pyridine ring and the semicarbazone backbone, aiding in a comprehensive vibrational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR
¹H NMR spectroscopy of this compound reveals characteristic chemical shifts for the protons in different parts of the molecule. The signals from the pyridine ring protons, the imine proton, and the semicarbazide (B1199961) protons provide a clear fingerprint of the compound's structure.
The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). oregonstate.edu
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aldehyde Proton (in starting material) | ~9.9 - 10.14 | s | chemicalbook.com |
| Aromatic Protons (Pyridine Ring) | ~7.0 - 9.0 | m | chemicalbook.comgoogle.com |
| Imine Proton (-CH=N-) | ~8.0 - 8.5 | s | acs.org |
| NH₂ Protons | ~5.6 - 6.7 | br s | google.comresearchgate.net |
| NH Proton | Varies | br s | researchgate.net |
Note: "s" denotes a singlet, "m" denotes a multiplet, and "br s" denotes a broad singlet. The chemical shifts can be influenced by the solvent used and the concentration of the sample. msu.edu
In some semicarbazones, the NH₂ protons of the amide group appear as a distinguishable singlet. researchgate.net The hydrazinic proton in some semicarbazones can be highly deshielded and resonate far downfield due to strong intermolecular hydrogen bonding. researchgate.net
Carbon (¹³C) NMR
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O (Carbonyl) | ~150 - 180 | libretexts.orgwisc.edu |
| C=N (Imine) | ~130 - 160 | acs.org |
| Aromatic Carbons (Pyridine Ring) | ~120 - 150 | libretexts.orgoregonstate.edu |
Note: The chemical shifts are relative to TMS. The exact values can be affected by substituent effects and the electronic environment. organicchemistrydata.org
The carbon of the C=O group in amides typically resonates in the 170-185 ppm range. libretexts.org The aromatic carbons of the pyridine ring show signals in the 125-150 ppm region. libretexts.org The imine carbon signal is also found in the downfield region of the spectrum.
Two-Dimensional (2D) NMR Techniques (e.g., NOESY, HSQC)
2D NMR techniques provide further structural insights by showing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to determine one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu An edited HSQC can distinguish between CH, CH₂, and CH₃ groups, providing similar information to a DEPT experiment but with greater sensitivity. columbia.eduyoutube.com This technique is invaluable for assigning the proton and carbon signals of the pyridine ring and the side chain in this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between protons that are close to each other in the molecule, which is crucial for determining stereochemistry and conformation. libretexts.org For semicarbazones, NOESY experiments can confirm the isomeric form, such as the trans (E) or cis (Z) configuration around the C=N double bond. researchgate.net Analysis of NOESY spectra involves observing cross-peaks that indicate spatial proximity between protons. spbu.ru
These advanced 2D NMR techniques, in conjunction with 1D ¹H and ¹³C NMR, allow for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed three-dimensional picture of the this compound molecule in solution.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within a molecule. For this compound and its metal complexes, this technique provides valuable information about the chromophores present and the nature of the electronic transitions. researchgate.netsysrevpharm.org
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The chromophores responsible for these absorptions are primarily the pyridine ring and the azomethine (-C=N) group, as well as the carbonyl group of the semicarbazone moiety.
The high-energy absorption bands, typically observed in the ultraviolet region, are assigned to π→π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated system formed by the pyridine ring and the semicarbazone side chain. The lower-energy bands, often appearing at longer wavelengths, are attributed to n→π* transitions. researchgate.net These involve the excitation of a non-bonding electron, such as those on the nitrogen atom of the azomethine group or the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions.
Table 2: Typical Electronic Transitions in this compound
| Transition | Orbital Change | Involved Chromophore(s) | Typical Wavelength Region |
| π→π | π bonding to π antibonding | Pyridine ring, C=N (azomethine) | Ultraviolet (< 300 nm) |
| n→π | non-bonding to π antibonding | C=N (azomethine), C=O (carbonyl) | Near Ultraviolet / Visible (> 300 nm) |
When this compound acts as a ligand to form metal complexes, the UV-Vis spectrum exhibits additional absorption bands. These new bands can be classified as either ligand field (d-d) transitions or charge transfer (CT) transitions.
Ligand field transitions involve the excitation of electrons between the d-orbitals of the metal ion, which are split in energy by the electrostatic field of the ligands. These transitions are typically weak and are observed in the visible region, contributing to the color of the complexes. academicjournals.org
Charge transfer (CT) bands are generally much more intense than d-d bands and arise from the transfer of an electron between the ligand and the metal ion. academicjournals.orgmdpi.com Ligand-to-metal charge transfer (LMCT) bands occur when an electron is excited from a ligand-based orbital to a metal-based orbital. researchgate.net Conversely, metal-to-ligand charge transfer (MLCT) bands involve the excitation of an electron from a metal-based orbital to a ligand-based orbital. In complexes of this compound, intense bands observed at lower wavelengths are often assigned to charge transfer transitions. academicjournals.org The energy of these transitions is sensitive to the nature of the metal ion and the solvent polarity. mdpi.com
Table 3: Electronic Absorption Bands in a Representative Metal Complex of a Semicarbazone Ligand
| Complex (example) | Band λmax (nm) | Assignment |
| [Ni(L)₂]Cl₂ | ~270-350 | π→π* and n→π* (Intra-ligand) academicjournals.org |
| ~400 | Ligand-to-Metal Charge Transfer (LMCT) researchgate.net | |
| ~520-600 | d-d transitions academicjournals.org |
Note: 'L' represents a semicarbazone-type ligand. The exact wavelengths can vary depending on the specific ligand and metal ion.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives with high accuracy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise mass determination of compounds, often to within a few parts per million (ppm). science.gov This high accuracy enables the unambiguous determination of the elemental formula of a molecule. In the context of this compound, HRESIMS can be used to confirm its successful synthesis by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. science.gov This technique is also crucial for characterizing reaction products, potential impurities, and degradation products. science.gov
Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including metal complexes. bruker.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. bruker.com The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio.
MALDI-TOF MS has been successfully used to characterize semicarbazone and thiosemicarbazone metal complexes, providing clear molecular ion peaks that confirm the structure and nuclearity of the complexes. researchgate.netnih.gov For example, the technique can distinguish between monomeric and dimeric complex formation. science.gov Its speed and tolerance to certain buffers and salts make it a valuable tool in the characterization of these compounds. bruker.com
Table 4: Application of Mass Spectrometry Techniques for this compound
| Technique | Ionization Method | Information Obtained | Relevance to this compound |
| HRESIMS | Electrospray Ionization (soft) | Precise molecular weight and elemental formula. science.gov | Confirmation of synthesis, identification of products and impurities. science.gov |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization (soft) | Molecular weight of the parent molecule and its metal complexes; structural information on complexes (e.g., monomer vs. dimer). researchgate.netnih.gov | Characterization of the ligand and its metal complexes, especially for larger or less soluble species. |
X-ray Diffraction and Crystallography
X-ray diffraction (XRD) techniques are indispensable for the definitive structural elucidation of crystalline materials. Both single-crystal and powder XRD methods are employed to understand the atomic arrangement and bulk characteristics of this compound and its coordination compounds.
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise molecular structure of a compound, providing detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. acs.org This method requires a well-ordered single crystal of the material. acs.org
While a dedicated single-crystal structure for this compound (the 3-pyridyl isomer) is not prominently available in the reviewed literature, analysis of its isomer, pyridine-4-carbaldehyde semicarbazone, provides significant insight into the expected structural features. A study on this isomer revealed that it crystallizes in a triclinic system with a P-1 space group. ajchem-a.com The crystallographic data from this analysis is detailed below and illustrates the type of precise structural information obtainable from SC-XRD.
Furthermore, studies on derivatives such as 2-chloro-5-methyl-nicotinaldehyde thiosemicarbazone show that molecules can be linked in the crystal structure via various intermolecular hydrogen bonds (N—H···N, N—H···S, and N—H···Cl), forming a complex three-dimensional network. iucr.org Such detailed analyses are crucial for understanding structure-property relationships.
Interactive Table: Crystallographic Data for Pyridine-4-carbaldehyde Semicarbazone (Isomer of this compound) (Data sourced from a study on the 4-pyridyl isomer) ajchem-a.com
| Parameter | Value |
| Empirical Formula | C₇H₈N₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | Value not available |
| β (°) | Value not available |
| γ (°) | Value not available |
| Volume (ų) | Value not available |
| Z | Value not available |
Note: Specific unit cell dimensions were not provided in the abstract. The table demonstrates the parameters typically determined.
In the study of semicarbazone derivatives, PXRD is employed to confirm the crystalline nature of synthesized compounds. For instance, the PXRD pattern of a semicarbazone Schiff base ligand might show a characteristic peak for the imine group. researchgate.net The presence of sharp, well-defined peaks in a diffraction pattern is indicative of a highly crystalline material, whereas broad, diffuse halos suggest an amorphous nature. researchgate.net This is particularly useful when attempts to grow single crystals for SC-XRD are unsuccessful. researchgate.net The technique has been used to confirm the crystal system of semicarbazone crystals grown by methods like gel diffusion, with the resulting lattice parameters showing good agreement with established values. tsijournals.com
Other Physical Characterization Methods
Beyond structural elucidation, a range of physical methods are used to probe the electronic and thermal properties of this compound, especially within its metal complexes.
Molar conductance measurements are a straightforward and effective method for determining whether a metal complex behaves as an electrolyte in solution. revistabionatura.com The measurement is typically carried out by dissolving the complex in a polar solvent, such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), and measuring its conductivity. revistabionatura.comresearchgate.net
The resulting molar conductance value (Λ_M) helps to elucidate the structure of the complex by indicating whether anions are coordinated directly to the metal ion or exist as counter-ions in the crystal lattice. researchgate.net
Interactive Table: Interpreting Molar Conductance Values for Metal Complexes in DMSO
| Molar Conductance (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Interpretation |
| < 50 | Non-electrolyte | Anions are directly bonded to the metal ion within the coordination sphere. researchgate.net |
| 60 - 70 | 1:1 electrolyte | The complex dissociates into one cation and one anion. researchgate.net |
| > 95 | 2:1 electrolyte | The complex dissociates into one cation and two anions. researchgate.net |
This analysis is crucial for correctly formulating the chemical structure of new coordination compounds derived from this compound. researchgate.net
Magnetic susceptibility measurements provide valuable information about the electronic structure of transition metal complexes. libretexts.org This technique is used to determine the magnetic moment of a complex, which is directly related to the number of unpaired electrons in the d-orbitals of the central metal ion. researchgate.netlibretexts.org
The effective magnetic moment (μ_eff), typically measured in Bohr Magnetons (B.M.), allows researchers to:
Confirm the oxidation state of the metal ion.
Distinguish between high-spin and low-spin electron configurations. researchgate.net
Infer the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). revistabionatura.comresearchgate.net
For example, a Cu(II) complex with a magnetic moment of 1.40 B.M. may suggest a distorted square planar geometry, while a Cr(III) complex with a value of 3.87 B.M. is indicative of an octahedral geometry. revistabionatura.com This data, when combined with spectral and other analytical information, helps to build a complete picture of the complex's structure and bonding. mdpi.com
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu For this compound and its metal complexes, TGA provides critical information about their thermal stability and decomposition patterns. mdpi.commdpi.com
A TGA experiment generates a curve showing mass loss versus temperature. From this curve, one can determine:
The temperature ranges in which the compound is stable.
The temperatures at which decomposition begins. nih.gov
The presence and loss of solvated molecules, such as water of hydration. researchgate.net
The number of distinct decomposition steps and the mass of the final residue. mdpi.com
For instance, the TGA of a metal complex might show an initial weight loss corresponding to the removal of lattice or coordinated water molecules, followed by subsequent steps at higher temperatures corresponding to the decomposition of the organic ligand framework. mdpi.com This information is vital for understanding the material's stability under thermal stress. celignis.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of semicarbazone compounds. researchgate.net This computational method allows for the detailed examination of the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental means alone. DFT calculations are typically performed to optimize the molecular geometry, analyze frontier molecular orbitals, map the molecular electrostatic potential, conduct natural bond orbital analysis, determine nonlinear optical properties, and perform theoretical vibrational analysis. researchgate.netacs.org
Molecular Geometry and Electronic Structure Optimization
The optimization of the molecular geometry of semicarbazone derivatives is a critical first step in computational analysis. researchgate.netbakhtiniada.ru Using DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule. ijcce.ac.ir This process involves finding the minimum energy conformation, which corresponds to the equilibrium geometry. bakhtiniada.rugoogle.com.tw
For related semicarbazone compounds, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2,5-dimethylbenzaldehyde (B165460) semicarbazone, the optimized geometry was compared with experimental XRD results to validate the computational model. acs.org The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated through these optimizations. ijcce.ac.ir
Table 1: Selected Optimized Geometrical Parameters for a Related Semicarbazone Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N | 1.38 |
| N-N | 1.36 |
| C=O | 1.25 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N-N | 118.5 |
| N-N-C | 115.2 |
| O=C-N | 123.7 |
| Note: Data is representative of typical semicarbazone structures and may not be exact for Nicotinaldehyde semicarbazone. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. e-bip.org.pl The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. e-bip.org.pl
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. thieme-connect.comcdnsciencepub.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. thieme-connect.com For various semicarbazone derivatives, DFT calculations have been used to determine these energy levels and their distribution across the molecule. acs.orgresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Semicarbazone
| Parameter | Energy (eV) |
| EHOMO | -6.906 |
| ELUMO | -1.833 |
| Energy Gap (ΔE) | 5.073 |
| Note: Values are for 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and serve as an illustrative example. acs.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color spectrum.
In these maps, regions of negative potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically blue) are electron-deficient and are prone to nucleophilic attack. For chalcone (B49325) derivatives and other related compounds, MEP analysis has been instrumental in identifying these reactive centers. acs.org
Natural Bond Orbital (NBO) Analysis
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization. For compounds related to this compound, NBO analysis has revealed significant charge transfer and hyperconjugative interactions that stabilize the molecular framework. ijcce.ac.ir
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 18.08 |
| π(C1-C2) | π(C5-C6) | 19.11 |
| LP(O) | σ*(C-N) | 25.34 |
| Note: Data is illustrative for a related diatrizoate molecule and highlights typical intramolecular interactions. ijcce.ac.ir |
Nonlinear Optics (NLO) Properties
The study of nonlinear optical (NLO) properties of organic materials is a burgeoning field with potential applications in optoelectronics and photonics. DFT calculations are employed to predict the NLO behavior of molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
Molecules with large hyperpolarizability values are of particular interest for their potential as NLO materials. Computational studies on various organic compounds, including those with structures analogous to this compound, have been conducted to screen for promising NLO candidates.
Table 4: Calculated NLO Properties for a Related Pyridazine (B1198779) Derivative
| Property | Value |
| Dipole Moment (μ) | 5.61 D |
| Polarizability (α) | 40.21 x 10-24 esu |
| First-Order Hyperpolarizability (β) | 14.32 x 10-30 esu |
| Note: Values are for a representative pyridazine molecule and are intended to be illustrative. |
Theoretical Vibrational Analysis and Comparison with Experimental Spectra
Theoretical vibrational analysis, performed using DFT, is a powerful tool for interpreting and assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. ijcce.ac.ir By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a deeper understanding of the molecular vibrations.
A comparison between the calculated and experimental spectra serves to validate the accuracy of the computational model. acs.orgijcce.ac.ir For various semicarbazones and thiosemicarbazones, good agreement has been found between the theoretical and experimental vibrational data, confirming the reliability of the DFT approach for these systems.
Table 5: Comparison of Experimental and Theoretical Vibrational Frequencies for a Semicarbazone Derivative
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
| N-H stretch | 3450 | 3465 |
| C=O stretch | 1680 | 1695 |
| C=N stretch | 1620 | 1630 |
| C-N stretch | 1350 | 1360 |
| Note: Data is a representative example for a semicarbazone and may not be exact for this compound. |
Intermolecular Interactions (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts. For this compound, Hirshfeld surface analysis would typically reveal the following key interactions:
π-π Stacking: The aromatic pyridine (B92270) ring can participate in π-π stacking interactions with adjacent molecules. These are often visualized using the shape index and curvedness plots, where characteristic red and blue triangles indicate the presence of such interactions. mdpi.com
C-H···π Interactions: The hydrogen atoms of the molecule can also interact with the π-system of the pyridine ring, contributing to the stability of the crystal packing. science.gov
The relative contributions of these interactions determine the final three-dimensional supramolecular architecture of this compound in the solid state.
Quantum Descriptors and Reactivity Indices
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine a range of electronic properties known as quantum descriptors. These descriptors help in predicting the chemical reactivity and kinetic stability of this compound. nih.gov
Key quantum descriptors include:
Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to change in its electron distribution. Softness is the reciprocal of hardness. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a hard molecule, which is generally less reactive. Conversely, a small HOMO-LUMO gap indicates a soft molecule with higher reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the reactivity of a compound in reactions involving charge transfer.
Fukui Functions (f(r)): Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemtools.orgnih.gov By analyzing the electron density changes, one can predict which atoms are more susceptible to attack. For this compound, the nitrogen and oxygen atoms of the semicarbazone moiety and the pyridine nitrogen are expected to be key reactive sites.
These quantum descriptors provide a theoretical basis for understanding the reactivity patterns of this compound and for designing new molecules with desired electronic properties.
Table 1: Key Quantum Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Potential | μ | Tendency to exchange electrons with the environment. |
| Chemical Hardness | η | Resistance to change in electron configuration. |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | Propensity to accept electrons. |
| Fukui Function | f(r) | Identifies reactive sites within a molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com This is achieved by correlating molecular descriptors with observed biological data.
2D-QSAR: This approach utilizes descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). numberanalytics.comnih.gov These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
3D-QSAR: This method uses descriptors that depend on the three-dimensional conformation of the molecules, such as steric and electrostatic fields. numberanalytics.comnih.gov 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the ligand-receptor interactions and generate 3D maps that highlight regions where modifications to the structure would enhance or diminish activity.
For a series of this compound derivatives, QSAR models could be developed to predict their activity against a specific biological target. hueuni.edu.vn
The development of a predictive QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with known biological activities is required.
Descriptor Calculation: A wide range of 2D and/or 3D descriptors are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. A high cross-validated R² (q²) value is necessary but not sufficient to ensure a model's predictive ability; external validation is crucial. nih.gov
Successful QSAR models can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially higher biological activity.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful tools for studying the interactions between a small molecule (ligand) like this compound and a biological macromolecule (receptor), typically a protein.
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov The process involves:
Preparation of the Receptor and Ligand: The 3D structures of the protein and this compound are prepared, which includes adding hydrogen atoms and assigning charges.
Docking Algorithm: A search algorithm explores the conformational space of the ligand within the active site of the protein.
Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding.
Docking studies can predict the specific amino acid residues in the protein's active site that interact with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the semicarbazone moiety could form hydrogen bonds with polar residues, while the pyridine ring could engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Table 2: Common Intermolecular Interactions in Protein-Ligand Binding
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). |
| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. |
| π-π Stacking | Non-covalent interaction between aromatic rings. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Ionic Bonds | Electrostatic attraction between oppositely charged ions. |
These computational predictions are invaluable for understanding the mechanism of action of this compound and for guiding the rational design of more potent and selective inhibitors.
DNA/Biomolecule Binding Mode Analysis (e.g., Intercalation, Groove Binding)
Computational chemistry, particularly through molecular docking simulations, provides profound insights into the potential binding mechanisms of this compound and its related derivatives with biological macromolecules like DNA. These theoretical studies are crucial for predicting the specific nature of the interaction, which is generally categorized into two primary non-covalent modes: intercalation and groove binding.
Intercalation Binding Intercalation involves the insertion of a planar molecule, or a planar segment of a molecule, between the base pairs of the DNA double helix. Molecular docking studies on related semicarbazone and Schiff base compounds have explored this binding mode. For a molecule to be an effective intercalator, it typically requires a flat aromatic ring system that can fit into the space created by the unwinding of the DNA helix at the binding site. The stability of such an intercalated complex is often driven by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs. Investigations into various semicarbazide (B1199961) derivatives have revealed that some possess the structural features necessary for an intercalative binding mode. nih.gov For instance, studies on certain copper(II) complexes of aryl-semicarbazones suggest a partial intercalation mechanism. mdpi.com This mode of binding is often corroborated by experimental techniques such as UV-Visible spectroscopy, where hypochromism (a decrease in absorbance) is observed, and fluorescence displacement assays using known intercalating dyes like ethidium (B1194527) bromide. mdpi.comscience.govmdpi.com
Groove Binding Alternatively, a molecule can bind within the major or minor grooves of the DNA helix. This mode does not require the drastic distortion of the DNA structure that intercalation does. Instead, the compound fits snugly into a groove, stabilized by a network of hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs. Molecular docking studies performed on Schiff base compounds similar in structure have predicted a groove binding preference. science.govresearchgate.net These in silico predictions often align with experimental findings that show minimal changes to the DNA's helical structure upon binding. researchgate.net Docking simulations can pinpoint the specific atoms involved in hydrogen bonding and identify key hydrophobic interactions that anchor the molecule within the DNA groove. mdpi.com
Molecular Docking Findings for Related Compounds Molecular docking simulations serve to elucidate the most probable binding orientation and affinity of a ligand to its target. For compounds related to this compound, these studies have provided detailed atomic-level views of the interactions driving DNA binding. The binding mode is highly dependent on the ligand's specific structure, including its planarity, size, and the nature of its substituents. nih.govmdpi.com
Below is a table summarizing typical findings from molecular docking studies of semicarbazone and Schiff base derivatives with DNA.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a valuable static prediction of a ligand's binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. nih.gov MD simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules, thereby confirming the stability of a predicted ligand-receptor complex in a simulated physiological environment. nih.gov
The process begins with the output from a molecular docking study—the most favorable ligand-DNA complex. This static structure is then subjected to an MD simulation for a specific duration, often ranging from nanoseconds to microseconds. The simulation calculates the trajectories of atoms by solving Newton's equations of motion, effectively creating a high-resolution "movie" of the complex's behavior. nih.gov
The primary objective of this analysis is to determine if the ligand remains stably bound in its initial docked pose or if it drifts away, indicating an unstable or transient interaction. nih.gov Research has shown that while experimentally confirmed binding poses tend to remain stable during MD simulations (approximately 94% of cases), a significant portion of incorrect or "decoy" poses prove to be unstable. nih.gov This highlights the utility of MD simulations in refining and validating docking results.
Key parameters are monitored during the simulation to quantify the stability of the complex:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the ligand) over time from a reference structure (the initial docked pose). A low and stable RMSD value for the ligand suggests that it maintains its binding orientation and does not dissociate from the DNA binding site. nih.gov Conversely, a high or continuously increasing RMSD indicates an unstable binding mode.
Binding Free Energy: MD simulation trajectories can be used to calculate the binding free energy (ΔG_bind) of the complex using methods like MM/PBSA or MM/GBSA. nih.gov This value provides a quantitative estimate of the binding affinity. A more negative ΔG_bind signifies a more stable and energetically favorable interaction. These calculations often reveal the crucial role of forces like van der Waals interactions in the formation of a stable complex. nih.govresearchgate.net
The table below illustrates the type of data that would be generated from an MD simulation study to assess the binding stability of a compound like this compound with DNA.
Table 2: Illustrative Data from a Molecular Dynamics Simulation for Binding Stability Analysis
| Ligand-DNA Complex | Simulation Duration | Average Ligand RMSD (Å) | Calculated Binding Free Energy (ΔG_bind) (kcal/mol) | Interpretation |
|---|---|---|---|---|
| This compound - DNA (Intercalated Pose) | 100 ns | < 2.0 | -45.5 | Stable binding pose maintained throughout the simulation; favorable binding energy. |
| This compound - DNA (Groove Binding Pose) | 100 ns | 1.5 - 2.5 | -38.2 | Relatively stable pose with minor fluctuations; favorable binding energy. |
This combined approach of molecular docking followed by molecular dynamics simulation provides a robust computational framework for predicting not only how a molecule like this compound might bind to DNA but also the stability and strength of that interaction.
Emerging Research Areas and Non Biological Applications
Catalytic Applications in Organic Transformations
While research into the direct catalytic use of free nicotinaldehyde semicarbazone is still developing, significant attention has been given to its role as a ligand in transition metal complexes. nih.govijsrst.com Semicarbazones, in general, are recognized for forming stable complexes with various metals, and these complexes often exhibit potent catalytic activity in a range of organic transformations, including oxidation and hydrogenation reactions. nih.govijsrst.com The pyridine (B92270) nitrogen and the imine group of this compound provide excellent coordination sites for metal ions, which can then act as the catalytic center.
The parent aldehyde, nicotinaldehyde, is itself a key substrate in sophisticated catalytic systems. For instance, new nicotinaldehyde derivatives have been synthesized through palladium(0)-catalyzed Suzuki coupling reactions, highlighting the importance of this structural motif in modern synthetic chemistry. nih.gov Metal complexes containing semicarbazone ligands are considered valuable intermediates for creating catalysts tailored for specific synthetic pathways. hakon-art.com The functional groups within this compound can be systematically modified, allowing for the fine-tuning of the electronic and steric properties of the resulting metal catalyst, thereby influencing its activity and selectivity.
Analytical Chemistry Applications
The ability of this compound to form distinct, often colored, complexes with metal ions makes it a promising candidate for applications in analytical chemistry.
Semicarbazones and their analogues, thiosemicarbazones, are widely employed as chelating agents for the spectrophotometric determination of various metal ions. sathyabama.ac.inresearchgate.nethueuni.edu.vn The principle of this application lies in the formation of a stable, colored complex between the semicarbazone and a target metal ion in solution. The intensity of the color, measured as absorbance at a specific wavelength using a spectrophotometer, is directly proportional to the concentration of the metal ion. This allows for precise quantitative analysis. rasayanjournal.co.in
Though specific studies detailing this compound for this purpose are emerging, the broader class of compounds demonstrates significant potential. For example, related thiosemicarbazone derivatives have been successfully used for the sensitive and selective determination of ions like copper (Cu²⁺), cobalt (Co²⁺), and cadmium (Cd²⁺). rasayanjournal.co.innih.gov The method is valued for its simplicity, cost-effectiveness, and rapid detection capabilities. nih.gov
Table 1: Examples of Metal Ion Detection Using Semicarbazone/Thiosemicarbazone Reagents This table is illustrative of the general application and features data from analogous compounds.
| Reagent | Target Ion(s) | Key Finding | Reference |
|---|---|---|---|
| 5-Bromosalicylaldehyde thiosemicarbazone | Cu(II), Co(II) | Enables simultaneous determination of both ions using partial least squares methods. | rasayanjournal.co.in |
| Bis(indoline-2, 3-dione) thiosemicarbazone | Cd(II) | Forms a 1:2 metal-to-ligand complex at pH 12, with a limit of detection of 0.245 µg/mL. | nih.gov |
| Pyridoxal thiosemicarbazone | Pd(II) | A highly selective and non-extractive method for palladium determination. | dokumen.pub |
In qualitative organic analysis, this compound serves as a key derivative for the identification of its parent carbonyl compound, nicotinaldehyde. The reaction between an unknown aldehyde or ketone and a reagent such as semicarbazide (B1199961) hydrochloride is a classic chemical test. uomustansiriyah.edu.iq This reaction produces a solid, crystalline semicarbazone derivative, which typically has a sharp and well-defined melting point. uomustansiriyah.edu.iqliu.edu
The process involves reacting nicotinaldehyde with semicarbazide, often in a buffered solution to maintain a suitable pH, which leads to the formation of this compound as a precipitate. sathyabama.ac.inliu.edu By purifying this solid derivative and accurately measuring its melting point, one can confirm the identity of the original carbonyl compound by comparing the value to known literature data. This technique is fundamental for the characterization and identification of carbonyl compounds. hakon-art.com
Table 2: Principle of Carbonyl Compound Identification via Semicarbazone Formation
| Step | Description | Purpose |
|---|---|---|
| 1. Reaction | The carbonyl compound (e.g., nicotinaldehyde) is reacted with semicarbazide hydrochloride and a buffer like sodium acetate (B1210297). liu.edu | To form the corresponding semicarbazone derivative. |
| 2. Isolation & Purification | The solid semicarbazone product is isolated by filtration and purified, typically by recrystallization. | To obtain a pure sample, which is crucial for an accurate melting point measurement. |
| 3. Characterization | The melting point of the purified semicarbazone is determined experimentally. | To identify the original carbonyl compound by comparing the measured melting point with known literature values. liu.edu |
Materials Science and Nanotechnology Integration
The structural attributes of this compound also make it a valuable component in the synthesis of advanced materials, particularly in nanotechnology and corrosion science.
Metal complexes containing semicarbazone ligands are emerging as highly effective single-source precursors for the synthesis of metal oxide and metal chalcogenide nanoparticles. nih.govijsrst.comtandfonline.com In this bottom-up approach, a metal complex of this compound is first synthesized. This complex, containing the metal and other necessary elements (oxygen from the semicarbazone ligand, or sulfur/selenium if a thiosemicarbazone or selenosemicarbazone is used) in a single molecule, is then subjected to thermal decomposition (thermolysis). researchgate.net
This process breaks down the precursor at high temperatures, leading to the formation of well-defined nanoparticles. For example, studies on analogous tin(IV) and copper(II) semicarbazone complexes have shown that they decompose to form tin oxide (SnO) and copper oxide (CuO) nanoparticles, respectively. tandfonline.comajrconline.org The size and shape of the resulting nanoparticles can often be controlled by adjusting the decomposition temperature and reaction conditions. syrris.com This method is advantageous as it offers a straightforward route to producing high-purity nanocrystalline materials. ajrconline.org
Table 3: Nanoparticle Synthesis via Decomposition of Semicarbazone Precursors This table presents findings from analogous semicarbazone complexes to illustrate the application.
| Precursor Complex | Decomposition Method | Resulting Nanoparticle | Observation | Reference |
|---|---|---|---|---|
| Tribenzyltin(IV) semicarbazones | Thermal Decomposition | Tin Oxide (SnO) | X-ray diffraction confirmed the formation of SnO from the semicarbazone complex. TEM showed nearly spherical particles. | tandfonline.com |
| Copper(II) 2,4-dihydroxy acetophenone (B1666503) semicarbazone | Simple Decomposition | Copper Oxide (CuO) | The complex was successfully used as a precursor to synthesize nanocrystalline copper oxide. | ajrconline.org |
This compound has significant potential as a corrosion inhibitor, particularly for protecting metals like mild steel in acidic environments. Its effectiveness stems from its molecular structure, which contains multiple active centers for adsorption onto a metal surface. analis.com.my These include the nitrogen and oxygen heteroatoms with lone pairs of electrons and the aromatic pyridine ring with its delocalized π-electrons. analis.com.my
The mechanism of inhibition involves the spontaneous adsorption of the semicarbazone molecules onto the metal surface, forming a protective film. researchgate.net This film acts as a barrier, isolating the metal from the corrosive medium and thereby suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. analis.com.my Studies on other novel semicarbazones have shown them to be effective mixed-type inhibitors, with inhibition efficiency increasing with concentration. researchgate.net The adsorption process often follows established models like the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Research on closely related compounds, such as 5-Nitro-2-furaldehyde semicarbazone, further confirms the strong potential of the semicarbazone functional group in corrosion protection. researchgate.net
Q & A
Q. How is nicotinaldehyde semicarbazone synthesized, and what factors influence reaction efficiency?
this compound is typically synthesized via a condensation reaction between nicotinaldehyde and semicarbazide hydrochloride under acidic or mildly basic conditions. Sodium acetate is often added to buffer the reaction medium, optimizing pH (5.5–6.5) to enhance nucleophilic attack by semicarbazide on the carbonyl carbon . Reaction efficiency depends on solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–12 hours). Monitoring via TLC or HPLC is recommended to confirm completion .
Q. What spectroscopic techniques are critical for characterizing semicarbazone derivatives?
Key techniques include:
- IR spectroscopy : Confirms C=N stretching (1600–1650 cm⁻¹) and NH₂/amide bands (3100–3300 cm⁻¹) .
- NMR : ¹H NMR identifies imine proton (δ 7.5–8.5 ppm) and semicarbazide NH protons (δ 6.5–7.5 ppm). ¹³C NMR shows the carbonyl carbon (δ 150–160 ppm) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for pyridine-4-carbaldehyde semicarbazone (CCDC 1494841) .
Q. How are semicarbazones used to identify unknown carbonyl compounds?
Semicarbazones serve as derivatives for aldehydes/ketones. The melting point of the derivative is compared to literature values (e.g., 2-chlorobenzaldehyde semicarbazone melts at 228–232°C). Complementary tests like Tollen’s reagent (for aldehydes) and 2,4-DNPH confirm the carbonyl class .
Advanced Research Questions
Q. What methodologies are used to study the biological activity of semicarbazone-metal complexes?
- Antimicrobial assays : Broth microdilution determines minimum inhibitory concentrations (MIC) against pathogens like Candida albicans .
- Anticancer evaluation : MTT assays assess cytotoxicity, with IC₅₀ values calculated for complexes like Cu(II)-semicarbazones .
- Mechanistic studies : Fluorescence quenching and DNA-binding assays (e.g., ethidium bromide displacement) explore interactions with biomolecules .
Q. How do metal coordination modes influence semicarbazone complex properties?
Tridentate (N,N,O) or bidentate (N,O) bonding alters redox behavior and bioactivity. For example, Fe(III)-semicarbazone complexes exhibit spin-crossover behavior, analyzed via magnetic susceptibility and DFT calculations . Cu(II) complexes with 2-acetylpyridine semicarbazones show distorted square-planar geometries, confirmed by X-ray diffraction and Hirshfeld surface analysis .
Q. What computational approaches validate semicarbazone structure-activity relationships?
- DFT calculations : Optimize molecular geometry and predict intramolecular interactions (e.g., C–H∙∙∙N hydrogen bonds) .
- Molecular docking : Simulates ligand-protein binding, as seen in antifungal studies targeting lanosterol 14α-demethylase .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., π∙∙∙π stacking) in crystal structures .
Q. How can contradictory data in semicarbazone bioactivity studies be resolved?
- Control experiments : Ensure purity via HPLC and exclude solvent/DMSO artifacts .
- Dose-response analysis : Test multiple concentrations (e.g., 10–80 ppm) to confirm dose-dependent effects .
- Replicate studies : Cross-validate results using orthogonal assays (e.g., in vitro vs. in silico) .
Q. What advanced techniques analyze semicarbazone reactivity in catalytic transformations?
Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) mediates ligand transformations, such as C–NH₂ bond cleavage in para-nitrobenzaldehyde semicarbazone. Reaction progress is tracked via ¹H NMR and cyclic voltammetry, revealing Rh-semicarbazone redox behavior .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
